molecular formula C24H25FN2O3 B4668592 N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide

N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide

Cat. No. B4668592
M. Wt: 408.5 g/mol
InChI Key: OPYARQHVTPSKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide, also known as BMBF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMBF is a small molecule inhibitor of the protein kinase B-Raf, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is involved in cell proliferation, differentiation, and survival, and dysregulation of this pathway has been implicated in various diseases, including cancer.

Mechanism of Action

N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide exerts its anti-cancer effects by inhibiting the activity of B-Raf, which is a key component of the MAPK signaling pathway. B-Raf is mutated in approximately 50% of melanomas, and its activation leads to the constitutive activation of downstream signaling pathways, including the MEK-ERK pathway, which promotes cell proliferation and survival. By inhibiting B-Raf, N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide disrupts the MAPK pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects
N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is accompanied by the downregulation of anti-apoptotic proteins, such as Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins, such as Bim and Puma. N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide also inhibits cell cycle progression by inducing G1 arrest and downregulating cyclin D1 and CDK4/6.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide as a research tool is its specificity for B-Raf. Unlike other inhibitors of the MAPK pathway, such as MEK inhibitors, N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide does not target other kinases that may have off-target effects. However, one limitation of N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in in vivo studies.

Future Directions

There are several future directions for the research of N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide. One area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide treatment. This could lead to the development of personalized therapies for cancer patients based on their individual tumor characteristics. Another direction is the investigation of the combination of N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide with other targeted therapies, such as immune checkpoint inhibitors, to enhance its anti-cancer effects. Finally, the development of more potent and soluble analogs of N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide may improve its efficacy as a therapeutic agent.

Scientific Research Applications

N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide inhibits the growth and survival of cancer cells, including melanoma, colorectal, and pancreatic cancer cells. In vivo studies have also shown that N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide inhibits tumor growth in mouse models of melanoma and colorectal cancer.

properties

IUPAC Name

2-fluoro-N-[2-[(4-methoxy-3-phenylmethoxyphenyl)methylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c1-29-22-12-11-19(15-23(22)30-17-18-7-3-2-4-8-18)16-26-13-14-27-24(28)20-9-5-6-10-21(20)25/h2-12,15,26H,13-14,16-17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYARQHVTPSKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCNC(=O)C2=CC=CC=C2F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide
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N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide
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N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide
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N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide
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N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide
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N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.